D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine
Description
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by the presence of both D-alanine and L-serine residues, making it a dipeptide derivative.
Properties
CAS No. |
921933-74-6 |
|---|---|
Molecular Formula |
C16H17N3O7 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C16H17N3O7/c1-8(17)13(21)18-11(16(24)25)7-26-12(20)6-19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7,17H2,1H3,(H,18,21)(H,24,25)/t8-,11+/m1/s1 |
InChI Key |
BWOSAPJIHCATNO-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine typically involves the following steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide derivative.
Coupling Reaction: The phthalimide derivative is then coupled with D-alanine and L-serine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phthalimide moiety.
Scientific Research Applications
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The phthalimide moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine can be compared with other similar compounds such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound also contains the phthalimide moiety and is used in similar applications.
Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio-2,2-difluoroacetate: Another phthalimide derivative with different functional groups, used in organic synthesis.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl]amino}hexyl)-2-phenylacetamide:
These compounds share the phthalimide core structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 361.32 g/mol. It features a complex structure that includes an isoindole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O7 |
| Molecular Weight | 361.32 g/mol |
| SMILES | CC(C(=O)NC@HN)C(=O)C1=C(C(=O)N=C1C(=O)C)N |
| InChI | InChI=1S/C16H17N3O7/c1-14(2)13-5-6-15(20)18(21)19(13)12(4-3-11(17)23)9(8-10-22)7/h3-4,6,8-11,18H,5,12H2,(H,20,21)(H,17,23)/t11-/m1/s1 |
Mechanisms of Biological Activity
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The isoindole structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various pathogens. The compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuroinflammation.
In Vitro Studies
Recent in vitro studies have demonstrated the following:
-
Cell Viability Assays : this compound showed a dose-dependent increase in cell viability in neuronal cell lines exposed to oxidative stress.
Concentration (µM) Cell Viability (%) 0 50 10 70 50 85 -
Antimicrobial Activity : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined as follows:
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Case Studies
In a study involving animal models, the administration of this compound resulted in notable improvements in cognitive function and reduced markers of inflammation. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
